3-Amino-9-ethylcarbazole

Descripción

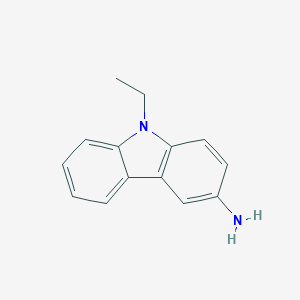

Structure

3D Structure

Propiedades

IUPAC Name |

9-ethylcarbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEUETBFKVCRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6109-97-3 (hydrochloride) | |

| Record name | 3-Amino-9-ethylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1030319 | |

| Record name | 3-Amino-9-ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-amino-9-ethylcarbazole is a tan powder. (NTP, 1992), Tan solid; [CAMEO] Powder or lumps; [MSDSonline] | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-9-ethylcarbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Crystalline compound | |

CAS No. |

132-32-1 | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-9-ethylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-9-ethylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazol-3-amine, 9-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-9-ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ethylcarbazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2BG27JBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208 to 212 °F (NTP, 1992), 127 °C | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Role of 3-Amino-9-ethylcarbazole (AEC) in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-9-ethylcarbazole, commonly abbreviated as AEC, is a widely utilized chromogenic substrate in various life science research applications.[1] Its primary function is to provide a visual endpoint in enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry (IHC), and Western blotting.[2][3][4] This guide offers an in-depth exploration of AEC's mechanism of action, its principal applications, detailed experimental protocols, and a comparative analysis with other common chromogens, providing a comprehensive resource for laboratory professionals.

Core Mechanism of Action

AEC serves as a substrate for the enzyme horseradish peroxidase (HRP).[2][5] In the presence of hydrogen peroxide, HRP catalyzes the oxidation of AEC.[6] This enzymatic reaction results in the formation of a vibrant, insoluble red precipitate at the location of the HRP enzyme.[3][7] This localized color change allows for the direct visualization of the target molecule—be it a protein, antibody, or nucleic acid—that the HRP is conjugated to. Due to the alcohol solubility of its final product, experiments utilizing AEC must be mounted with an aqueous-based mounting medium.[8][9]

Primary Research Applications

The distinct red precipitate produced by the AEC reaction makes it a valuable tool in a multitude of research areas:

-

Immunohistochemistry (IHC): AEC is one of the most frequently used chromogens for IHC.[2] It is employed to visualize the distribution and localization of specific antigens within tissue sections. The resulting red stain provides excellent contrast, particularly when used with a hematoxylin (B73222) counterstain, which colors the nuclei blue.[10]

-

Western Blotting: In Western blotting, AEC can be used to detect proteins that have been transferred to a membrane. The red precipitate forms bands corresponding to the molecular weight of the target protein.[3][4]

-

Enzyme-Linked Immunosorbent Assay (ELISA): AEC can also be utilized as a substrate in ELISA to quantify the amount of a specific antigen or antibody in a sample.[2][3]

-

In Situ Hybridization (ISH): AEC is suitable for detecting specific nucleic acid sequences in tissues or cells in ISH procedures.[5]

Comparative Analysis of Chromogens

The choice of chromogen can significantly impact the outcome and interpretation of an experiment. AEC is often compared with 3,3'-diaminobenzidine (B165653) (DAB), another popular HRP substrate.

| Feature | This compound (AEC) | 3,3'-Diaminobenzidine (DAB) |

| Enzyme | Horseradish Peroxidase (HRP)[2][5] | Horseradish Peroxidase (HRP)[11][12] |

| Precipitate Color | Red/Rust Red[2][7] | Brown[11][12] |

| Solubility | Soluble in organic solvents/alcohol[8] | Insoluble in water and alcohol[11] |

| Mounting Medium | Aqueous[2][8] | Organic/Permanent |

| Stability | Less stable, can fade over time | Highly stable, permanent staining[11] |

| Sensitivity | Generally considered less sensitive than some modern DAB formulations.[4][7] | High color intensity and sensitivity[11] |

| Contrast | Good contrast with blue (hematoxylin) counterstains | Good contrast with various counterstains |

| Multiple Labeling | Can be used as a second color in multiple antigen labeling[7][9] | Can be used in double labeling experiments[11] |

Experimental Protocols

Immunohistochemical Staining using AEC

This protocol provides a general workflow for chromogenic detection in IHC using AEC. Optimization of incubation times, antibody dilutions, and other parameters may be necessary for specific applications.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions (e.g., 100%, 95%, 70%) and finally in distilled water.[13]

-

-

Antigen Retrieval:

-

This step is crucial for exposing antigenic sites masked by formalin fixation.

-

Utilize either heat-induced epitope retrieval (HIER) with a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) or proteolytic-induced epitope retrieval (PIER) with an enzyme like proteinase K.[8]

-

-

Peroxidase Blocking:

-

Blocking:

-

Primary Antibody Incubation:

-

Apply the primary antibody, diluted to its optimal concentration in a suitable buffer, and incubate. Incubation times can range from 30 minutes at room temperature to overnight at 4°C.[13]

-

-

Secondary Antibody Incubation:

-

After washing, apply an HRP-conjugated secondary antibody that specifically binds to the primary antibody. Incubate for a specified period (e.g., 30-60 minutes) at room temperature.[13]

-

-

Chromogen Preparation and Incubation:

-

Prepare the AEC substrate solution immediately before use. Commercial kits are available, or a solution can be made by dissolving AEC in a suitable solvent and adding it to a buffer, followed by the addition of hydrogen peroxide.[4][14][15]

-

Cover the tissue section with the AEC solution and incubate for 5-20 minutes, or until the desired red color intensity is achieved. Monitor the color development under a microscope.[6][13]

-

-

Counterstaining:

-

Rinse the slides and apply a counterstain, such as hematoxylin, to stain the cell nuclei, providing morphological context.[8]

-

-

Mounting:

Visualizing the Workflow and Mechanism

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Conclusion

This compound remains a cornerstone chromogen in research, prized for the distinct red color it imparts, which offers excellent contrast in various immunoassays. While newer chromogens may offer advantages in sensitivity or stability, the established protocols and cost-effectiveness of AEC ensure its continued relevance. A thorough understanding of its properties, particularly its solubility in organic solvents, is critical for its successful application in the laboratory. This guide provides the foundational knowledge and practical protocols to effectively utilize AEC in your research endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. HRP Chromogen for IHC - AEC Clinisciences [clinisciences.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. biocompare.com [biocompare.com]

- 6. bio-export.com [bio-export.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. AEC Substrate Kit (ab64252) | Abcam [abcam.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. dbiosys.com [dbiosys.com]

- 11. What are the most commonly used chromogen in immunohistochemistry? | AAT Bioquest [aatbio.com]

- 12. What are the common chromogens used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Protocol for AEC Peroxidase Substrate Solution (Red) - IHC WORLD [ihcworld.com]

The Principle of 3-Amino-9-Ethylcarbazole (AEC) as a Chromogen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-9-ethylcarbazole (AEC), a widely used chromogen in immunodetection techniques. It details the underlying chemical principles, its applications, and provides structured experimental protocols for its use in immunohistochemistry (IHC) and other immunoassays.

Core Principle of AEC as a Chromogen

This compound (AEC) is a chromogenic substrate for peroxidase enzymes, most notably horseradish peroxidase (HRP), which is a common enzyme conjugated to secondary antibodies in immunoassays.[1][2] The fundamental principle lies in the enzymatic reaction catalyzed by HRP. In the presence of hydrogen peroxide (H₂O₂), HRP oxidizes AEC. This oxidation reaction results in the formation of a vibrant, insoluble red or reddish-orange precipitate at the precise location of the HRP enzyme.[1][2][3][4][5][6]

This colored deposit allows for the visualization of the target antigen-antibody complex under a light microscope. The distinct red color of the AEC precipitate provides excellent contrast, particularly when used with a blue hematoxylin (B73222) counterstain, which colors the cell nuclei.[7]

One of the defining chemical characteristics of the AEC reaction product is its solubility in organic solvents and alcohol.[1][5][7][8][9][10][11] This property necessitates the use of aqueous mounting media for slide preparation to prevent the precipitate from dissolving.[1][3][6][7][8][9][10][11] Consequently, slides stained with AEC are generally considered less stable for long-term archival purposes compared to those stained with other chromogens like 3,3'-diaminobenzidine (B165653) (DAB). However, some modern commercial formulations of AEC claim to be insoluble in organic solvents, allowing for permanent mounting.[12]

The enzymatic reaction of HRP with AEC can be visualized as a signaling pathway where the presence of the target antigen initiates a cascade leading to a visible output.

Caption: Enzymatic conversion of AEC by HRP to a visible precipitate.

Quantitative Data Summary

The performance of AEC can be compared with other chromogens, most commonly DAB. The choice between them often depends on the specific requirements of the experiment, such as the desired color, sensitivity, and need for long-term storage.

| Parameter | This compound (AEC) | 3,3'-Diaminobenzidine (DAB) | Reference |

| Product Color | Red / Reddish-Orange | Brown / Black (can be enhanced) | [1][2][3][4][5][6] |

| Solubility | Soluble in alcohol and organic solvents (requires aqueous mounting) | Insoluble in alcohol and organic solvents (allows for permanent mounting) | [1][5][7][8][9][10][11] |

| Sensitivity | Generally considered less sensitive than DAB | Generally considered more sensitive than AEC | [7][13] |

| Stability | Less stable, can fade over time | Highly stable, suitable for long-term archival | |

| Counterstain Contrast | Excellent with blue hematoxylin | Good with blue hematoxylin | [7] |

| Vessel Detection (%VD) | 93% | 97% | [4] |

| False Positives (%FP) | 26% | 51% | [4] |

| Quality of Detection (Qt) | 69% | 64% | [4] |

Note: The quantitative data on vessel detection, false positives, and quality of detection are from a specific comparative study and may vary depending on the tissue, antigen, and protocol used.[4]

Experimental Protocols

Immunohistochemistry (IHC) Protocol using AEC

This protocol provides a general workflow for chromogenic detection with AEC on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times and antibody concentrations is recommended for specific applications.

Materials:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or EDTA buffer, pH 8.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3% in methanol (B129727) or PBS)

-

Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5-10% normal serum from the same species as the secondary antibody in wash buffer)

-

Primary antibody, diluted in blocking buffer

-

HRP-conjugated secondary antibody, diluted in blocking buffer

-

AEC substrate-chromogen solution (see preparation below)

-

Hematoxylin counterstain

-

Aqueous mounting medium

AEC Working Solution Preparation:

-

Stock Solutions:

-

Working Solution (prepare fresh):

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Transfer through graded ethanol: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer (e.g., in a steamer or water bath at 95-100°C for 20-30 minutes).

-

Allow slides to cool to room temperature.

-

-

Endogenous Peroxidase Blocking:

-

Incubate slides in 3% H₂O₂ for 10-15 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse with wash buffer.

-

-

Blocking:

-

Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Drain blocking buffer (do not rinse).

-

Apply diluted primary antibody to the tissue sections.

-

Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Rinse slides with wash buffer (3 x 5 minutes).

-

-

Secondary Antibody Incubation:

-

Apply diluted HRP-conjugated secondary antibody.

-

Incubate for 30-60 minutes at room temperature.

-

-

Washing:

-

Rinse slides with wash buffer (3 x 5 minutes).

-

-

Chromogen Development:

-

Counterstaining:

-

Apply hematoxylin for 30-60 seconds.

-

Rinse thoroughly with tap water.

-

-

Mounting:

-

Coverslip using an aqueous mounting medium. Do not dehydrate through ethanol and xylene series as this will dissolve the AEC precipitate.

-

Caption: General workflow for immunohistochemistry using AEC chromogen.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol using AEC

While less common than TMB (3,3',5,5'-Tetramethylbenzidine) for ELISA, AEC can be adapted for use in this application, particularly when a red-colored endpoint is desired. The following is a generalized indirect ELISA protocol.

Materials:

-

96-well microplate coated with antigen

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Sample and control antibodies, diluted in blocking buffer

-

HRP-conjugated secondary antibody, diluted in blocking buffer

-

AEC substrate solution (prepare as for IHC, or use a commercial ELISA-specific formulation)

-

Stop solution (optional, as the reaction is a precipitate; readings are typically kinetic or at a fixed endpoint after washing)

-

Microplate reader

Procedure:

-

Blocking:

-

Wash antigen-coated wells with wash buffer (3 times).

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash wells with wash buffer (3 times).

-

Add 100 µL of diluted primary antibody (samples and controls) to appropriate wells.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash wells with wash buffer (3 times).

-

Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Chromogen Development:

-

Wash wells with wash buffer (5 times).

-

Add 100 µL of AEC substrate solution to each well.

-

Incubate at room temperature, protected from light, for 15-30 minutes. The development of a red precipitate will occur.

-

-

Reading:

-

As AEC forms a precipitate, the endpoint is not a soluble color change. Therefore, the results may be read qualitatively by eye or semi-quantitatively with a plate reader that can measure absorbance at the bottom of the well. The optimal wavelength for the red AEC product is typically not specified for ELISA readers, but a wavelength in the range of 450-500 nm could be tested. Due to the particulate nature, scattering may affect readings. This method is not ideal for precise quantification compared to soluble substrates.

-

Troubleshooting and Considerations

-

Weak or No Staining: This can be due to low primary antibody concentration, insufficient incubation time, or issues with antigen retrieval.[7] Use of a more sensitive substrate system could also be considered.[2]

-

High Background Staining: This may result from incomplete blocking of endogenous peroxidases, non-specific antibody binding, or high antibody concentrations.[7] Ensure blocking steps are adequate and titrate antibody concentrations.

-

Precipitate Dissolving: This is a classic issue with AEC and occurs if slides are dehydrated using alcohol and cleared with xylene. Always use an aqueous mounting medium.[2][8]

-

Safety: AEC is considered a suspected carcinogen.[5][8] Always handle with appropriate personal protective equipment, including gloves, and dispose of waste according to institutional and local regulations.[5][8]

Conclusion

This compound remains a valuable chromogen in the field of immunodetection. Its characteristic red precipitate offers a distinct and high-contrast signal, making it an excellent choice for single-labeling studies, especially with blue counterstains, and for multi-labeling experiments where a color distinct from brown is required. While its solubility in organic solvents and lower sensitivity compared to DAB are important considerations, its utility in a wide range of applications, from IHC to blotting, ensures its continued relevance for researchers and diagnosticians. Proper understanding of its chemical principles and adherence to optimized protocols are key to achieving reliable and high-quality results.

References

- 1. biomeda.com [biomeda.com]

- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Protocol for AEC Peroxidase Substrate Solution (Red) - IHC WORLD [ihcworld.com]

- 4. researchgate.net [researchgate.net]

- 5. pufei.com [pufei.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. bma.ch [bma.ch]

- 8. cohesionbio.com [cohesionbio.com]

- 9. AEC Substrate Kit [bdbiosciences.com]

- 10. Immunohistochemistry (IHC) protocol [hellobio.com]

- 11. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AEC Substrate Kit [bdbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. zytomed-systems.com [zytomed-systems.com]

- 15. biocare.net [biocare.net]

An In-depth Technical Guide to the Mechanism of Action of AEC with Horseradish Peroxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-9-ethylcarbazole (AEC) is a widely utilized chromogenic substrate for horseradish peroxidase (HRP) in various immunodetection applications, including immunohistochemistry (IHC) and western blotting.[1][2][3][4] The enzymatic reaction between AEC and HRP in the presence of hydrogen peroxide (H₂O₂) yields a distinct red, insoluble precipitate, enabling the visualization of target antigens.[5][6] This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and comparative data related to the AEC-HRP system.

Core Mechanism of Action

The fundamental principle behind the AEC-HRP system lies in the catalytic activity of the HRP enzyme. HRP, in its resting ferric state (Fe³⁺), is first activated by hydrogen peroxide (H₂O₂). This reaction involves the oxidation of the heme prosthetic group within HRP, leading to the formation of a highly reactive intermediate known as Compound I.

Compound I then oxidizes the AEC substrate in a two-step process. In the first step, a single electron is transferred from an AEC molecule to Compound I, reducing it to Compound II and generating a transient AEC radical cation. In the second step, another AEC molecule donates an electron to Compound II, regenerating the resting state of the HRP enzyme and producing a second AEC radical cation.

These highly reactive AEC radical cations then undergo a dimerization reaction, coupling with each other to form a stable, red, insoluble dimeric product. This final product precipitates at the site of the HRP enzyme, providing a visible signal that corresponds to the location of the target antigen.

subgraph "cluster_HRP_Cycle" { label="HRP Catalytic Cycle"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; HRP_Fe3 [label="HRP (Fe³⁺)\nResting State"]; Compound_I [label="Compound I\n[Fe⁴⁺=O Por•⁺]"]; Compound_II [label="Compound II\n[Fe⁴⁺=O Por]"];

}

subgraph "cluster_AEC_Reaction" { label="AEC Oxidation and Dimerization"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; AEC_substrate [label="2 x AEC\n(Substrate)"]; AEC_radical [label="2 x AEC Radical Cation\n(AEC•⁺)"]; AEC_product [label="Red Precipitate\n(AEC Dimer)"];

}

Compound_I -> AEC_radical [ltail=cluster_HRP_Cycle, head=cluster_AEC_Reaction, label="Oxidation of AEC", color="#EA4335"]; Compound_II -> AEC_radical [ltail=cluster_HRP_Cycle, head=cluster_AEC_Reaction, color="#EA4335"]; }

Quantitative Data Summary

The efficiency of the AEC-HRP reaction is influenced by several factors, including the concentrations of the substrate and hydrogen peroxide, pH, and temperature. The following tables summarize key quantitative data for the optimal use of AEC in immunodetection.

| Parameter | Optimal Range/Value | Reference(s) |

| AEC Concentration | 0.2 - 0.5 mg/mL in the final working solution. | [7] |

| Hydrogen Peroxide (H₂O₂) Concentration | 0.01% - 0.03% (v/v) in the final working solution. | [8] |

| pH | 5.0 - 5.5 (Acetate Buffer, 0.05 M). | [7][8] |

| Temperature | Room Temperature (20-25°C). | [9] |

| Incubation Time | 5 - 20 minutes, depending on the desired signal intensity. | [4][9] |

Table 1: Optimal Reaction Conditions for AEC with HRP.

AEC is one of several chromogenic substrates available for HRP. The choice of chromogen often depends on the desired sensitivity, color, and stability of the final product. The following table provides a comparative overview of commonly used HRP chromogens.

| Chromogen | Color of Precipitate | Solubility in Alcohol | Relative Sensitivity | Stability | Reference(s) |

| AEC | Red | Soluble | ++ | Moderate | [1][10] |

| DAB (3,3'-Diaminobenzidine) | Brown | Insoluble | +++ | High | [10] |

| TMB (3,3',5,5'-Tetramethylbenzidine) | Blue (precipitating) | Soluble | ++++ | Low | [10] |

Table 2: Comparison of Common HRP Chromogenic Substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide comprehensive protocols for the use of AEC in both immunohistochemistry and western blotting.

Immunohistochemistry (IHC) Protocol using AEC

This protocol outlines the steps for chromogenic detection of an antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections using an HRP-conjugated secondary antibody and AEC substrate.

Deparaffinization [label="Deparaffinization and Rehydration"]; AntigenRetrieval [label="Antigen Retrieval"]; Blocking_Endo [label="Blocking of Endogenous Peroxidase"]; Blocking_Nonspecific [label="Blocking of Nonspecific Binding"]; PrimaryAb [label="Primary Antibody Incubation"]; SecondaryAb [label="Secondary Antibody (HRP-conjugated) Incubation"]; AEC_Substrate [label="AEC Substrate Incubation"]; Counterstain [label="Counterstaining"]; Mounting [label="Aqueous Mounting"]; Visualization [label="Visualization"];

Deparaffinization -> AntigenRetrieval; AntigenRetrieval -> Blocking_Endo; Blocking_Endo -> Blocking_Nonspecific; Blocking_Nonspecific -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> AEC_Substrate; AEC_Substrate -> Counterstain; Counterstain -> Mounting; Mounting -> Visualization; }

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

AEC substrate kit (AEC chromogen and substrate buffer)

-

Hematoxylin (B73222) for counterstaining

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer (e.g., 95-100°C for 20 minutes).

-

Allow slides to cool to room temperature.

-

-

Blocking of Endogenous Peroxidase:

-

Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking of Nonspecific Binding:

-

Incubate sections with blocking buffer for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

AEC Substrate Incubation:

-

Rinse slides with PBS (3 x 5 minutes).

-

Prepare the AEC working solution according to the manufacturer's instructions.

-

Incubate sections with the AEC substrate solution for 5-20 minutes, monitoring for color development.

-

Rinse with distilled water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

-

Mounting and Visualization:

-

Coverslip with an aqueous mounting medium.

-

Visualize under a light microscope.

-

Western Blotting Protocol using AEC

This protocol describes the use of AEC for the chromogenic detection of a target protein on a nitrocellulose or PVDF membrane following western blotting.

Electrophoresis [label="SDS-PAGE"]; Transfer [label="Protein Transfer to Membrane"]; Blocking [label="Blocking"]; PrimaryAb [label="Primary Antibody Incubation"]; SecondaryAb [label="Secondary Antibody (HRP-conjugated) Incubation"]; AEC_Substrate [label="AEC Substrate Incubation"]; Wash [label="Washing"]; Drying [label="Air Dry and Image"];

Electrophoresis -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> AEC_Substrate; AEC_Substrate -> Wash; Wash -> Drying; }

Materials:

-

Protein blot on nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

AEC substrate kit

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the membrane with TBST (3 x 10 minutes).

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane with TBST (3 x 10 minutes).

-

-

AEC Substrate Incubation:

-

Prepare the AEC working solution.

-

Incubate the membrane in the AEC solution until the desired band intensity is achieved.

-

Stop the reaction by rinsing the membrane with distilled water.

-

-

Drying and Imaging:

-

Air dry the membrane and document the results by scanning or photography. Note that the red precipitate is sensitive to light and can fade over time.

-

Conclusion

The AEC-HRP system provides a reliable and versatile method for the chromogenic detection of antigens in a variety of applications. Its distinct red precipitate offers excellent contrast, particularly in IHC. While it may be less sensitive and stable than DAB, its unique color makes it a valuable tool, especially for multiple labeling studies. By understanding the underlying mechanism of action and adhering to optimized protocols, researchers can effectively utilize AEC to generate clear and reproducible results.

References

- 1. scytek.com [scytek.com]

- 2. biocompare.com [biocompare.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cohesionbio.com [cohesionbio.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. HRP Chromogen for IHC - AEC Clinisciences [clinisciences.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bio-export.com [bio-export.com]

- 10. What are the common chromogens used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Discovery and Synthesis of 3-Amino-9-ethylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-9-ethylcarbazole (AEC) is a versatile heterocyclic amine of significant interest in medicinal chemistry, materials science, and diagnostics. Its carbazole (B46965) framework is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide range of biological activities. Furthermore, AEC is a well-known chromogenic substrate for peroxidase-based detection methods in immunohistochemistry and immunoassays. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, offering detailed experimental protocols for its preparation and a summary of relevant quantitative data. Additionally, it explores the mechanism of action of a closely related derivative in cancer, illustrating a key signaling pathway, to highlight the therapeutic potential of this class of compounds.

Introduction

Carbazole, a tricyclic aromatic heterocycle, and its derivatives have garnered substantial attention from the scientific community due to their diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities.[1][2] The introduction of an amino group at the 3-position and an ethyl group at the 9-position of the carbazole nucleus yields this compound (AEC), a compound that serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential and as a valuable tool in bio-analytical techniques.[1][2] This guide delves into the common synthetic routes to AEC, providing detailed methodologies and quantitative data to aid researchers in their synthetic endeavors.

Synthesis of this compound

The most prevalent and efficient synthesis of this compound is a three-step process commencing with the N-alkylation of carbazole, followed by regioselective nitration at the 3-position, and culminating in the reduction of the nitro group to the desired amine.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Data Presentation: Summary of Synthetic Steps

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Yield |

| 1 | Ethylation of Carbazole | Carbazole, Bromoethane (B45996), Potassium hydroxide (B78521) | DMF | Not specified in detail, but generally high |

| 2 | Nitration of 9-Ethylcarbazole | 9-Ethylcarbazole, Nitric acid | Acetonitrile | ~98% |

| 3 | Reduction of 3-Nitro-9-ethylcarbazole | 3-Nitro-9-ethylcarbazole, Stannous chloride dihydrate, HCl | Ethanol (B145695)/HCl | ~82% |

Experimental Protocols

Methodology:

-

In a suitable reaction vessel, dissolve carbazole (20 g, 119.6 mmol), potassium hydroxide (20.13 g, 358.8 mmol), and bromoethane (39.1 g, 358.8 mmol) in 200 ml of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into a larger volume of cold water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water to remove any remaining DMF and salts.

-

Dry the crude product. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Methodology:

-

In a reaction flask, dissolve 15 g (0.077 mol) of 9-ethylcarbazole in 40 g of acetonitrile.

-

While maintaining the temperature between 25-40°C, add 17.48 g (36%, 0.10 mol) of nitric acid dropwise to the solution.

-

After the addition is complete, stir the mixture for 4 hours at 25-40°C.

-

Once the reaction is complete (monitored by TLC), add 10-15 g of water and stir for an additional 10-20 minutes.

-

Filter the precipitated product.

-

Resuspend the solid in water, wash, and filter again.

-

Dry the product to obtain 3-nitro-9-ethylcarbazole. This protocol has been reported to yield approximately 18.13 g (98.2%).

Methodology:

-

Prepare a solution of 10.2 g (42.5 mmol) of 3-nitro-9-ethylcarbazole and 38.4 g (170 mmol) of stannous chloride dihydrate in 100 ml of concentrated hydrochloric acid.

-

Heat the solution for 3 hours at 92°C.

-

After the reaction is complete, cool the solution in an ice bath.

-

Cautiously make the solution basic by the partial addition of a solution of 75 g of sodium hydroxide in 150 ml of water.

-

Filter the resulting precipitate and wash it with the basic sodium hydroxide solution, followed by copious amounts of water.

-

Air-dry the product.

-

For further purification, perform vacuum drying and recrystallization from a pyridine/water mixture to obtain light-green needles of this compound. This procedure has been reported to yield approximately 7.4 g (82%).

Biological Activity and Signaling Pathways

Derivatives of this compound are of significant interest in drug development due to their wide range of biological activities. For instance, a closely related derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated potent antitumor activity in melanoma cells.

Reactivation of the p53 Signaling Pathway in Melanoma

Research has shown that ECCA exerts its antitumor effects by reactivating the p53 signaling pathway, a critical tumor suppressor pathway that is often inactivated in cancer. ECCA treatment leads to the phosphorylation of p53 at Serine 15, which stabilizes and activates the protein. Activated p53 then transcriptionally upregulates its target genes, leading to cell cycle arrest, apoptosis (programmed cell death), and senescence (irreversible growth arrest). Upstream of p53, ECCA has been shown to activate the p38-MAPK and JNK signaling pathways, which are known to phosphorylate and activate p53 in response to cellular stress.

The following diagram illustrates the signaling cascade initiated by the 9-ethylcarbazole derivative, ECCA, in melanoma cells.

Potential in Neurodegenerative Diseases

Carbazole derivatives are also being explored for their therapeutic potential in neurodegenerative disorders such as Alzheimer's disease. The core structure is being investigated for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's. While a specific signaling pathway for this compound in this context is yet to be fully elucidated, the broader class of carbazole-containing molecules holds promise for the development of novel neuroprotective agents.

Conclusion

This compound is a valuable compound with a straightforward and high-yielding synthetic pathway. Its utility as a versatile building block in the synthesis of biologically active molecules and its application in diagnostic reagents underscore its importance in chemical and biomedical research. The demonstrated ability of a close derivative to reactivate the p53 tumor suppressor pathway highlights the therapeutic potential of the 9-ethylcarbazole scaffold. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of novel carbazole-based compounds for a range of scientific applications.

References

A Technical Guide to the Fundamental Chemical Properties of 9-Ethylcarbazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethylcarbazol-3-amine, a heterocyclic aromatic amine, is a versatile compound with significant applications in various scientific fields. It serves as a crucial building block in the synthesis of novel organic materials and pharmaceutical agents. Its unique photophysical and electrochemical properties have led to its use in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Furthermore, its utility as a chromogenic substrate in immunohistochemistry makes it an invaluable tool in biological research and diagnostics. This technical guide provides an in-depth overview of the core chemical properties of 9-ethylcarbazol-3-amine, including its physicochemical characteristics, synthesis, reactivity, and key applications, with a focus on providing practical information for laboratory use.

Core Chemical and Physical Properties

The fundamental physicochemical properties of 9-ethylcarbazol-3-amine are summarized in the table below, providing a quick reference for researchers. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂ | [1][2] |

| Molecular Weight | 210.27 g/mol | [3][4] |

| Appearance | Tan or brownish powder/chunks | [3][5] |

| Melting Point | 85-88 °C (literature) | [5][6] |

| Boiling Point | 355 °C (estimated) | [6] |

| Solubility | Less than 1 mg/mL in water at 20 °C. Soluble in DMF, and a mixture of ethanol (B145695) and acetic acid (2:1). Sparingly soluble in chloroform (B151607) and slightly soluble in methanol. | [3][4][6][7][8] |

| pKa (Predicted) | 4.99 ± 0.30 | [6] |

| CAS Number | 132-32-1 | [3] |

Synthesis of 9-Ethylcarbazol-3-amine

The synthesis of 9-ethylcarbazol-3-amine is typically achieved through a multi-step process starting from carbazole (B46965). The general synthetic route involves the ethylation of the carbazole nitrogen, followed by nitration and subsequent reduction of the nitro group to an amine.[9][10]

Experimental Protocol:

Step 1: Synthesis of 9-Ethylcarbazole (B1664220)

-

Dissolve carbazole in acetone.

-

Add an equimolar amount of potassium hydroxide.

-

To this mixture, add ethyl bromide and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain crude 9-ethylcarbazole.

-

Purify the product by recrystallization or column chromatography.[9]

Step 2: Synthesis of 3-Nitro-9-ethylcarbazole

-

Dissolve 9-ethylcarbazole in 1,2-dichloroethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add nitric acid to the cooled solution with constant stirring.

-

Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, continue stirring for a specified period.

-

Quench the reaction by pouring it into ice-water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent to yield 3-nitro-9-ethylcarbazole.[9]

Step 3: Synthesis of 9-Ethylcarbazol-3-amine

-

Suspend 3-nitro-9-ethylcarbazole in a suitable solvent such as ethanol.

-

Add tin (II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reduction of the nitro group by TLC.

-

After completion, cool the reaction mixture and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the crude 9-ethylcarbazol-3-amine, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., pyridine/water).[9][11]

Figure 1. Synthetic pathway of 9-ethylcarbazol-3-amine.

Chemical Reactivity

The chemical reactivity of 9-ethylcarbazol-3-amine is primarily dictated by the nucleophilic character of the amino group at the C-3 position and the electron-rich carbazole ring system. The amino group readily participates in reactions with various electrophiles.

Reactions involving the Amino Group:

-

Acylation: Reacts with acid chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Can be alkylated at the nitrogen atom under appropriate conditions.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be used in various coupling reactions to introduce different functional groups.[10]

-

Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases).[10]

Electrophilic Substitution on the Carbazole Ring:

The presence of the activating amino group directs electrophilic substitution to the ortho and para positions (C-2, C-4, and C-6) of the carbazole ring.

Figure 2. Reactivity profile of 9-ethylcarbazol-3-amine.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 9-ethylcarbazol-3-amine.

-

Typical Method: A reversed-phase HPLC method is commonly employed.

-

Column: A C18 column is generally suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) for LC/MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, or mass spectrometry (LC/MS) for identification.[12]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups. Key peaks would include N-H stretching vibrations for the amine group and C-H and C=C stretching for the aromatic system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons, and the amine protons.[7]

Application in Immunohistochemistry (IHC)

9-Ethylcarbazol-3-amine (AEC) is widely used as a chromogenic substrate for horseradish peroxidase (HRP) in IHC and immunoblotting techniques.[4] The reaction of AEC with HRP in the presence of hydrogen peroxide produces a red, insoluble precipitate at the site of the target antigen, allowing for its visualization under a light microscope.[13]

Experimental Protocol: AEC Staining in IHC

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval if necessary.

-

Endogenous Peroxidase Blocking: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., normal serum).

-

Primary Antibody Incubation: Incubate with the primary antibody specific to the target antigen.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Chromogen Preparation and Staining:

-

Prepare the AEC substrate solution immediately before use by dissolving an AEC tablet in a suitable buffer and adding hydrogen peroxide.

-

Incubate the tissue sections with the AEC solution until a red-brown color develops.

-

-

Counterstaining: Counterstain with a suitable nuclear stain like hematoxylin.

-

Mounting: Mount with an aqueous mounting medium as the AEC precipitate is soluble in organic solvents.[4]

Figure 3. Immunohistochemistry workflow using AEC.

Conclusion

9-Ethylcarbazol-3-amine is a compound of significant interest due to its versatile chemical nature and broad range of applications. This guide has provided a comprehensive overview of its fundamental chemical properties, synthesis, reactivity, and a key application in immunohistochemistry. The detailed information and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working with this important molecule, facilitating its effective use in both research and development settings.

References

- 1. blossombio.com [blossombio.com]

- 2. chemeo.com [chemeo.com]

- 3. mdpi.com [mdpi.com]

- 4. woongbee.com [woongbee.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(132-32-1) 1H NMR spectrum [chemicalbook.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Unique Electronic and Optical Properties of Carbazole Compounds

Abstract: Carbazole (B46965) and its derivatives represent a cornerstone in the development of advanced organic materials, owing to their distinctive electronic and photophysical characteristics. This technical guide provides an in-depth exploration of the core properties of carbazole compounds, tailored for researchers, scientists, and professionals in materials science and drug development. We delve into the fundamental principles governing their electronic structure, photoluminescence, and electrochemical behavior. The document summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental methodologies for their synthesis and characterization, and visualizes complex processes and workflows through diagrams to facilitate a comprehensive understanding.

Introduction to Carbazole Compounds

Carbazole is a tricyclic aromatic heterocyclic organic compound, featuring two benzene (B151609) rings fused to a central five-membered, nitrogen-containing ring.[1][2][3] This rigid, planar structure is rich in π-electrons, which forms the basis of its remarkable electronic properties.[3] The nitrogen atom's lone pair of electrons contributes to the aromatic system, making carbazole an excellent electron donor and hole-transporting moiety.[3]

These intrinsic characteristics make carbazole derivatives highly sought-after in various fields. In materials science, they are integral components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[4][5][6] In the pharmaceutical realm, the carbazole scaffold is a key pharmacophore found in numerous biologically active molecules, leading to the development of novel therapeutic agents.[7][8] Key advantages of carbazole-based compounds include their robust thermal and electrochemical stability, high photoluminescence quantum yields (PLQY), and the ease with which their properties can be tuned through functionalization at various positions on the carbazole core (primarily N-9, C-3, C-6, C-2, and C-7).[1][2][3]

Core Electronic and Optical Properties

The utility of carbazole compounds stems from their versatile and tunable electronic and optical behaviors.

Photophysical Properties

Absorption and Emission: Carbazole derivatives typically exhibit strong absorption in the ultraviolet (UV) region, with absorption maxima (λ_max) often appearing between 320 nm and 360 nm.[1][2][9] Upon excitation, they display intense fluorescence, commonly in the blue region of the visible spectrum (380 nm to 450 nm).[1][9] The exact wavelengths of absorption and emission are highly dependent on the type and position of substituent groups on the carbazole core.[1][10] Electron-donating or -accepting groups, as well as extending the π-conjugation, can significantly shift these properties.

Solvatochromism: Certain donor-acceptor carbazole compounds exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent.[11] In non-polar solvents, a blue-shifted and highly structured emission is often observed, whereas increasing solvent polarity can cause a red-shift and broadening of the emission peak due to the stabilization of charge-transfer excited states.[11]

Quantum Yield: A key feature of many carbazole derivatives is their high fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process. Values in solution can be as high as 0.89 (89%), with solid-state quantum yields also remaining impressively high, in some cases up to 0.85 (85%).[1][2][9] This high efficiency is crucial for applications in devices like OLEDs.

Thermally Activated Delayed Fluorescence (TADF): Carbazole-based systems are excellent candidates for TADF emitters.[11] This process allows non-emissive triplet excitons to be converted into emissive singlet excitons through reverse intersystem crossing (RISC), significantly enhancing the internal quantum efficiency of OLEDs. Carbazole's high triplet energy helps to achieve the small singlet-triplet energy gap (ΔEST) necessary for efficient TADF.[11][12]

Electrochemical Properties

Redox Behavior: Carbazole moieties are known for their stable redox behavior, readily undergoing reversible oxidation to form a stable radical cation.[13][14][15] The onset oxidation potential for carbazole is typically around 1.05 V.[15] This property is fundamental to its role as a hole-transporting material in electronic devices. Reduction processes are also possible but can sometimes be irreversible.[16] The HOMO and LUMO energy levels, which are critical for designing device architectures, can be determined from these redox potentials.[14]

Conductivity: While monomeric carbazole is not highly conductive, its polymers, such as poly(N-vinylcarbazole) (PVK) and other conjugated polymers, can exhibit significant electrical conductivity.[16] The conductivity of these polymers can be tuned over several orders of magnitude by modifying the polymer backbone or the substituents on the carbazole unit. For instance, introducing a strong electron-withdrawing group can increase conductivity by up to three orders of magnitude.[16]

Data Summary Tables

The following tables summarize key quantitative data for representative carbazole compounds, providing a basis for comparison.

Table 1: Photophysical Properties of Selected Carbazole Derivatives

| Compound/Derivative Class | Solvent/State | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference(s) |

| Carbazole Dendrimers | Dichloromethane | ~328 - 353 | ~386 - 437 | ~0.72 - 0.89 | [1][2][9] |

| Carbazole Dendrimers | Solid State | - | ~385 - 422 | ~0.40 - 0.85 | [1][2][9] |

| BTPEC | - | 307 | 389 | Not Specified | [17] |

| BDPEC | - | 307, 388 | 483 | Not Specified | [17] |

| Donor-Acceptor Type | Non-polar Solvent | - | ~398 | High | [11] |

| Donor-Acceptor Type | Polar Solvent | - | ~507 | Weaker | [11] |

Table 2: Electrochemical Properties of Selected Carbazole Polymers

| Polymer | Oxidation Potential (E°, V vs. various refs.) | Reduction Potential (E°, V) | Band Gap (E_g, eV) | Conductivity (S/cm) | Reference(s) |

| Poly(N-octyl-2,7-carbazolediyl) (POC) | 0.45 and 0.74 | Partially reversible | ~2.9 | ~1 x 10⁻⁵ | [16] |

| Poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) | Not specified | Partially reversible | ~2.9 | ~1 x 10⁻² | [16] |

| Alternating Copolymers (with thiophene) | Not specified | Partially reversible | 2.1 - 2.5 | 4x10⁻² to 4x10⁻³ | [16] |

| Polycarbazole Film | Oxidation: +0.8, Reduction: +0.7 (vs SCE) | - | Not specified | Not specified | [15] |

Key Applications and Workflows

The unique properties of carbazoles enable their use in a wide range of advanced applications.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are workhorse materials in OLED technology, serving multiple functions including as hole-transporting layers (HTLs), emissive layers (EMLs), and host materials for phosphorescent and TADF emitters.[5][18] Their high triplet energy makes them particularly suitable as hosts for blue, green, and red phosphorescent dopants.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]

- 16. lib.ysu.am [lib.ysu.am]

- 17. New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]

- 18. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AEC in Visualizing Enzymatic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological assays, the visualization of enzymatic reactions is paramount for elucidating cellular processes, identifying biomarkers, and advancing drug development. Among the various chromogenic substrates available, 3-amino-9-ethylcarbazole (AEC) has established itself as a valuable tool, particularly in assays involving horseradish peroxidase (HRP). This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of AEC in visualizing enzymatic reactions. We will delve into its mechanism of action, compare its performance with other common chromogens, and provide detailed experimental protocols for its application in key immunoassays.

Core Principles of AEC in Enzymatic Visualization

AEC is a chromogenic substrate that, in the presence of hydrogen peroxide (H₂O₂), is oxidized by the enzyme horseradish peroxidase (HRP). This enzymatic reaction results in the formation of a vibrant, insoluble red precipitate at the site of the reaction. The intensity of the red color is directly proportional to the amount of HRP present, and by extension, the abundance of the target molecule being detected.

The primary applications for AEC are in immunohistochemistry (IHC), immunocytochemistry (ICC), and to a lesser extent, enzyme-linked immunosorbent assays (ELISA) and Western blotting. Its distinct red color provides excellent contrast, especially when used with a blue hematoxylin (B73222) counterstain, facilitating clear visualization of target antigens within tissue and cellular preparations.

A key characteristic of the AEC precipitate is its solubility in alcohol and other organic solvents. This necessitates the use of aqueous mounting media for slide preparation in IHC and ICC, as dehydration steps with ethanol (B145695) will dissolve the colored product. While this can be a limitation for long-term archival storage, it also presents an advantage in certain double-staining protocols where the removal of the first chromogen is desired before the application of a second.

Data Presentation: AEC in Comparison to Other Chromogens

The choice of chromogen is a critical decision in assay development. While 3,3'-Diaminobenzidine (DAB) is the most widely used chromogen for HRP, AEC offers distinct advantages in specific contexts. The following table summarizes a comparison of key performance indicators.

| Parameter | AEC (this compound) | DAB (3,3'-Diaminobenzidine) |

| Enzyme | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) |

| Precipitate Color | Red/Reddish-Brown | Brown |

| Solubility | Soluble in alcohol | Insoluble in alcohol |

| Mounting Medium | Aqueous | Organic or Aqueous |

| Relative Sensitivity | Generally considered less sensitive than DAB. | Generally considered more sensitive than AEC. |

| Signal Stability | Fades over time, especially with exposure to light. | Highly stable precipitate suitable for long-term archiving. |

| Signal-to-Noise Ratio | Can provide a good signal-to-noise ratio with optimized protocols.[1] | Generally provides a high signal-to-noise ratio. |

| Dual Staining Compatibility | The red color provides good contrast with other chromogens (e.g., blue, brown). The precipitate can be removed with alcohol, allowing for sequential staining.[2][3] | The brown color can be used in combination with other chromogens. |

Quantitative Comparison of Vessel Detection in Immunohistochemistry [1]

| Chromogen | Well Detected Vessels (%VD) | False-Positives (%FP) | Quality Index (Qt) |

| AEC | 93% | 26% | 69% (range 52-85%) |

| DAB | 97% | 51% | 64% (range 45-82%) |

This data suggests that while DAB may detect a higher percentage of total vessels, AEC can offer a better quality index with fewer false positives in this specific application.[1]

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results with AEC. Below are methodologies for key applications.

Immunohistochemistry (IHC) Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for visualizing a target antigen in FFPE tissue sections using an HRP-conjugated secondary antibody and AEC.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene or xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal serum in PBS)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

AEC substrate-chromogen solution

-

Hematoxylin counterstain

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse in 100% ethanol (2 x 3 minutes).

-

Immerse in 95% ethanol (1 x 3 minutes).

-

Immerse in 70% ethanol (1 x 3 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer and heating (e.g., microwave, pressure cooker, or water bath) according to the primary antibody datasheet recommendations.

-

Allow slides to cool to room temperature.

-

Rinse in deionized water.

-

-

Peroxidase Block:

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary antibody diluted in antibody diluent overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Chromogen Development:

-

Rinse slides with PBS (3 x 5 minutes).

-

Prepare the AEC working solution according to the manufacturer's instructions.

-

Incubate slides with the AEC solution for 5-15 minutes, or until the desired red color intensity is achieved. Monitor development under a microscope.

-

-

Counterstaining:

-

Rinse slides with deionized water.

-

Counterstain with hematoxylin for 30-60 seconds.

-

Rinse with tap water.

-

"Blue" the sections in a gentle stream of tap water or a bluing agent.

-

-

Mounting:

-

Rinse with deionized water.

-

Coverslip using an aqueous mounting medium.

-

Enzyme-Linked Immunosorbent Assay (ELISA) with AEC